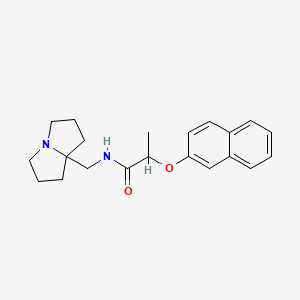

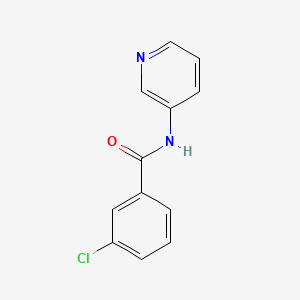

3-氯-N-3-吡啶基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

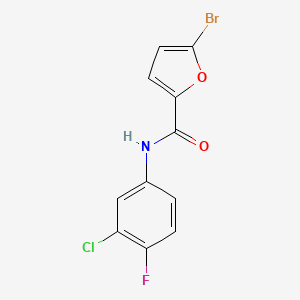

"3-chloro-N-3-pyridinylbenzamide" is a compound that falls within the category of halo-N-pyridinylbenzamides. These compounds are known for their unique photochemical behaviors and have been a subject of various chemical studies.

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-3-pyridinylbenzamide often involves multi-step chemical reactions. For instance, a related compound, 3-(dichloroacetyl)chromone, was synthesized from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride (Iaroshenko et al., 2011).

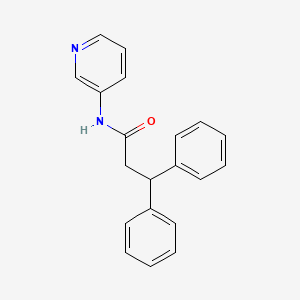

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed through X-ray diffraction techniques and theoretical calculations, such as Density Functional Theory (DFT). For example, the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was determined by single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

Halo-N-pyridinylbenzamides, like 3-chloro-N-3-pyridinylbenzamide, typically undergo photochemical reactions. An example is the photoreaction of 2-chloro-N-pyridinylbenzamides, which involves photocyclization reactions and the formation of radical intermediates (Park et al., 2001).

Physical Properties Analysis

The physical properties of these compounds are closely related to their crystal structure and molecular geometry. For example, the study of 3-(dimethylboryl)pyridine highlighted the importance of molecular geometry in determining physical properties (Wakabayashi et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds are often studied through their reactivity in various chemical reactions. For instance, the reactivity of 3-substituted pyridinium salts, which are structurally related to 3-chloro-N-3-pyridinylbenzamide, has been investigated, showcasing their utility in synthesizing different compounds (Lemire et al., 2004).

科学研究应用

光反应和分子内环化机理

Y. T. Park 等人 (2001) 的研究探索了 2-卤代-N-吡啶基苯甲酰胺衍生物的光化学行为,提供了对其光反应过程的见解。他们发现 2-氯代-N-吡啶基苯甲酰胺经历光环化反应,导致苯并[c]萘啶酮的高产率生成。这一反应在三重态敏化剂的存在下促进,在氧气的阻碍下减慢,表明三重态的参与,并突出了氯自由基在分子内环化机理中的 n-络合作用。该机理涉及 C-Cl 键的均裂、苯基和氯自由基的形成以及导致环化产物的分子内芳基化,阐明了这些化合物在光化学条件下的独特反应性 (Y. T. Park 等人,2001).

亲核加成到吡啶鎓盐

Alexandre Lemire 等人 (2004) 的研究调查了亲核试剂向由 N-甲基苯甲酰胺和各种吡啶制备的 3-取代吡啶鎓盐的加成,导致良好的至优异的区域选择性。该方法促进了有效的非肽物质 P 拮抗剂的对映选择性合成,证明了 3-取代吡啶鎓盐在合成具有潜在药理学应用的复杂有机分子中的效用 (Alexandre Lemire 等人,2004).

新型杂环的合成和表征

P. Murthy 等人 (2017) 关于合成和表征 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮 (CFPDPPO) 的工作提供了对基于杂环分子的反应性、分子结构和潜在应用的全面研究。他们的研究深入探讨了合成过程、分子动力学模拟和反应性,为通过研究与人 α9 烟碱乙酰胆碱受体的相互作用来开发新的抗癌药物奠定了基础 (P. Murthy 等人,2017).

代谢型谷氨酸受体拮抗作用

N. Cosford 等人 (2003) 合成了一种化合物 3-[(2-甲基-1,3-噻唑-4-基)乙炔基]-吡啶,证明了对代谢型谷氨酸亚型 5 受体 (mGlu5) 的有效且高度选择性的拮抗活性。该化合物在动物模型中表现出抗焦虑活性,强调了吡啶基化合物在神经精神疾病中的潜在治疗应用。该研究不仅突出了该化合物比现有治疗剂更好的药理学特征,还强调了其在开发针对焦虑相关疾病的新疗法中的重要性 (N. Cosford 等人,2003).

安全和危害

未来方向

While specific future directions for 3-chloro-N-3-pyridinylbenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .

属性

IUPAC Name |

3-chloro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGARRZAZQCZDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(pyridin-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)